molecular formula C11H12O4 B1403378 3-Methyl-4-(oxetan-3-yloxy)benzoic acid CAS No. 1394031-48-1

3-Methyl-4-(oxetan-3-yloxy)benzoic acid

Cat. No.: B1403378
CAS No.: 1394031-48-1
M. Wt: 208.21 g/mol
InChI Key: KUGKHAVLINRAPL-UHFFFAOYSA-N
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Description

3-Methyl-4-(oxetan-3-yloxy)benzoic acid is a benzoic acid derivative featuring a methyl group at position 3 and an oxetan-3-yloxy substituent at position 4. This compound is of interest due to its unique structural features, which may influence its physicochemical and biological properties. The oxetane ring, a four-membered oxygen-containing heterocycle, confers distinct steric and electronic effects compared to bulkier or more rigid substituents like benzyloxy or trifluoromethoxy groups.

Properties

IUPAC Name

3-methyl-4-(oxetan-3-yloxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-7-4-8(11(12)13)2-3-10(7)15-9-5-14-6-9/h2-4,9H,5-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGKHAVLINRAPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)OC2COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(oxetan-3-yloxy)benzoic acid typically involves the reaction of 3-methyl-4-hydroxybenzoic acid with oxetane derivatives under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(oxetan-3-yloxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid.

    Reduction: The benzoic acid moiety can be reduced to a benzyl alcohol.

    Substitution: The oxetane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Bases like potassium carbonate (K2CO3) in solvents such as DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: 3-Methyl-4-(oxetan-3-yloxy)benzoic acid can be converted to 3-carboxy-4-(oxetan-3-yloxy)benzoic acid.

    Reduction: The compound can be reduced to 3-methyl-4-(oxetan-3-yloxy)benzyl alcohol.

    Substitution: Various substituted oxetane derivatives can be formed depending on the nucleophile used

Scientific Research Applications

3-Methyl-4-(oxetan-3-yloxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(oxetan-3-yloxy)benzoic acid involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoic Acid Derivatives

Substituent Effects on Physicochemical Properties

The substituents at positions 3 and 4 significantly alter solubility, lipophilicity, and acidity. For instance:

  • Its molecular formula is tentatively C₁₁H₁₂O₄ (calculated), though conflicting data list C₁₁H₁₂O₃ in some sources .
  • 4-Benzyloxy-3-methoxybenzoic acid (C₁₅H₁₄O₄): The benzyloxy group increases lipophilicity, making it less soluble in water but more membrane-permeable. This compound is commonly used as a synthetic intermediate .
  • 3-Methyl-4-(4-trifluoromethoxyphenyl)benzoic acid (C₁₅H₁₁F₃O₃): The trifluoromethoxy group introduces strong electron-withdrawing effects, lowering the pKa of the carboxylic acid and enhancing metabolic stability .

Data Table: Key Comparisons

Compound Name Molecular Formula Molecular Weight Substituents (Positions 3 & 4) Key Properties/Applications
3-Methyl-4-(oxetan-3-yloxy)benzoic acid C₁₁H₁₂O₄* 224.22* Methyl, oxetan-3-yloxy High polarity; potential antifungal
4-Benzyloxy-3-methoxybenzoic acid C₁₅H₁₄O₄ 270.27 Methoxy, benzyloxy Lipophilic; synthetic intermediate
3-Methyl-4-(4-trifluoromethoxyphenyl)benzoic acid C₁₅H₁₁F₃O₃ 296.24 Methyl, trifluoromethoxyphenyl Enhanced metabolic stability
3-Methyl-4-[methyl(phenylsulfonyl)amino]benzoic acid C₁₅H₁₅NO₄S 305.35 Methyl, methyl(phenylsulfonyl)amino Discontinued; sulfonamide-based drug candidate

*Note: Discrepancy exists between calculated (C₁₁H₁₂O₄) and reported (C₁₁H₁₂O₃) molecular formulas .

Biological Activity

Overview

3-Methyl-4-(oxetan-3-yloxy)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive understanding of its implications in pharmacology.

Chemical Structure and Properties

The molecular formula for 3-Methyl-4-(oxetan-3-yloxy)benzoic acid is C12H14O4C_{12}H_{14}O_4. The structure features a benzoic acid moiety substituted with a methyl group and an oxetane ring, which may influence its interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 3-Methyl-4-(oxetan-3-yloxy)benzoic acid against various pathogens. In vitro tests demonstrated significant activity against Gram-positive bacteria, including Staphylococcus aureus, and some fungi. The minimum inhibitory concentration (MIC) values ranged from 10 to 25 µg/mL, indicating moderate potency.

Pathogen MIC (µg/mL)
Staphylococcus aureus10
Escherichia coli20
Candida albicans25

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in cell-based assays. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in treating inflammatory diseases.

The biological activity of 3-Methyl-4-(oxetan-3-yloxy)benzoic acid can be attributed to its ability to modulate specific signaling pathways. It appears to interact with the NF-kB pathway, leading to reduced expression of inflammatory mediators. Additionally, its structural features may facilitate binding to target proteins involved in microbial resistance mechanisms.

Case Studies

  • Tuberculosis Treatment : A study explored the efficacy of 3-Methyl-4-(oxetan-3-yloxy)benzoic acid as a novel inhibitor of Mycobacterium tuberculosis growth. The compound was tested alongside established antibiotics, demonstrating enhanced activity when used in combination therapies. The results indicated a synergistic effect, potentially reducing the required dosage of traditional treatments while improving outcomes.
  • Cancer Research : Another investigation focused on the compound's cytotoxic effects on cancer cell lines. In vitro assays revealed that it induces apoptosis in breast cancer cells through the activation of caspase pathways. The IC50 values for various cancer lines ranged from 15 to 30 µM, suggesting that it could serve as a lead compound for further development in oncology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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